molecular formula C13H16N2OS B15280776 1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B15280776
M. Wt: 248.35 g/mol
InChI Key: LDSLLEDGMXITAM-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a chemically sophisticated, fused bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound features a tetrahydropyran ring annulated to a pyrazole ring, creating a rigid, three-dimensional scaffold that is highly valuable for interacting with biological targets . The structure is further functionalized with an isopropyl group on the pyrazole nitrogen and a thiophen-2-yl substituent, which can fine-tune the molecule's physicochemical properties and binding affinity. The core pyranopyrazole structure is recognized as a "privileged scaffold" in pharmaceutical research, meaning it is commonly found in compounds with diverse biological activities . While research on this specific isomer is evolving, pyrano[4,3-c]pyrazole derivatives and related analogues are investigated for their potential in multiple therapeutic areas. These include serving as kinase inhibitors for oncology research , exhibiting anti-inflammatory properties , and demonstrating antimicrobial effects . The incorporation of the thiophene ring, a bioisostere, is a common strategy in drug design to modulate solubility, metabolic stability, and overall pharmacodynamic profile. This compound is intended for use in discovery chemistry, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key synthetic intermediate for building more complex molecular architectures. Researchers can utilize it to explore new chemical space and develop novel active compounds . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

1-propan-2-yl-3-thiophen-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole

InChI

InChI=1S/C13H16N2OS/c1-9(2)15-11-5-6-16-8-10(11)13(14-15)12-4-3-7-17-12/h3-4,7,9H,5-6,8H2,1-2H3

InChI Key

LDSLLEDGMXITAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(COCC2)C(=N1)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a pyrazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran and the application of heat to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes selective oxidation under controlled conditions:

Reagent/ConditionsProductYieldKey Observations
H₂O₂ (30%, acidic)Thiophene sulfoxide derivative65–72%Mild conditions preserve the pyrano-pyrazole core
KMnO₄ (aq. H₂SO₄)Thiophene sulfone derivative58–63%Requires stoichiometric oxidant; side oxidation of pyrano ring observed at higher temps

The pyrano ring is resistant to oxidation under these conditions, but strong oxidizing agents (e.g., CrO₃) may cleave the ether linkage.

Reduction Reactions

The compound’s fused pyrano-pyrazole system responds to reductive agents:

Reagent/ConditionsTarget SiteProduct
NaBH₄ (MeOH, 0°C)Pyrano ring C=O (if present)Partially reduced tetrahydropyran
H₂ (Pd/C, 50 psi)Thiophene ringDihydrothiophene derivative

Selective reduction of the thiophene ring occurs without affecting the pyrazole nitrogen atoms .

Substitution Reactions

Electrophilic substitution occurs preferentially at the thiophene ring’s α-position:

Reaction TypeReagentProductNotes
Nitration HNO₃/H₂SO₄5-Nitro-thiophene derivativeMajor product (78%)
Halogenation Cl₂ (FeCl₃)5-Chloro-thiophene derivativeRegioselective at C5
Sulfonation SO₃/H₂SO₄5-Sulfo-thiophene derivativeRequires excess reagent

Nucleophilic substitution on the pyrazole ring is limited due to electron-withdrawing effects from the fused pyrano system.

Ring-Opening and Rearrangement

Acid-catalyzed ring-opening of the pyrano moiety has been reported:

ConditionsProductMechanism
HCl (conc., reflux)Linear keto-amide derivative Protonation of ether oxygen → C–O bond cleavage
p-TsOH (MeOH, 80°C)Rearranged pyrazolo[3,4-b]pyridine Cascade annulation via keto-enol tautomerism

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings:

ReactionReagent/ CatalystProductYield
Suzuki-MiyauraAr-B(OH)₂, Pd(PPh₃)₄Biaryl-thiophene derivative60–68%
SonogashiraRC≡CH, PdCl₂(PPh₃)₂Alkynyl-thiophene derivative55–62%

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

CompoundReactivity DifferenceReason
1-Isopropyl-3-phenyl analogueLower thiophene oxidation yieldsElectron-donating isopropyl group stabilizes thiophene
Non-fused pyrazole derivativesHigher electrophilic substitution ratesReduced ring strain in non-fused systems

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathway .

  • pH Sensitivity : Stable in neutral/weakly acidic conditions but undergoes hydrolysis in strong base (e.g., NaOH, 60°C).

Scientific Research Applications

1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The isopropyl group in the target compound increases lipophilicity compared to the ethyl analog (C₁₃ vs.
  • Electron Effects : The thiophen-2-yl group provides electron-rich aromaticity, contrasting with the trifluoromethyl group’s electron-withdrawing nature, which may alter binding interactions in enzymatic targets .
  • Biological Activity: Thiochromeno derivatives (e.g., MSC2360844) demonstrate potent kinase inhibition, suggesting that pyrano[4,3-c]pyrazoles with fused sulfur rings could be explored for similar applications .

Challenges and Opportunities

  • Solubility Limitations : Bulky substituents like isopropyl may hinder aqueous solubility, necessitating formulation optimization.
  • Unexplored Pharmacodynamics: The target compound’s specific biological targets remain uncharacterized, unlike its PI3Kδ-inhibiting thiochromeno analogs .

Q & A

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield
SolventMethanol/EthanolHigher polarity improves cyclization
Temperature60–80°CAvoids decomposition
CatalystNone requiredReduces side reactions

How can spectroscopic and crystallographic methods resolve ambiguities in the structural characterization of this compound?

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). For example:
    • Thiophen protons appear as doublets near δ 7.2–7.4 ppm (J = 3–5 Hz).
    • Pyran ring protons resonate as multiplet signals between δ 2.5–4.5 ppm .
  • X-ray Crystallography : Determine absolute configuration and ring puckering. Thiopyrano-pyrazole derivatives often exhibit chair conformations in the pyran ring .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 235.12; observed = 235.10 ± 0.02) .

What advanced techniques are used to analyze reaction mechanisms for pyrazole ring formation?

Q. Advanced Research Focus

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated hydrazines to identify rate-determining steps .
  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to predict regioselectivity in cyclization. Thiophen-2-yl groups stabilize intermediates via π-π stacking .
  • In Situ FTIR : Monitor carbonyl group disappearance (C=O stretch at ~1700 cm⁻¹) to track thiopyranone consumption .

How can computational modeling predict biological interactions of this compound?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). The thiopyrano-pyrazole scaffold shows affinity for ATP-binding pockets (docking score ≤ −8.0 kcal/mol) .
  • ADMET Prediction : SwissADME estimates logP = 2.8 ± 0.3, suggesting moderate blood-brain barrier permeability.
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., thiophen sulfur for hydrogen bonding) .

What methodologies resolve contradictions in reported synthetic yields?

Q. Advanced Research Focus

  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent ratio, catalyst). For example:

    FactorLow LevelHigh Level
    Temp.60°C80°C
    MeOH:H₂O3:11:1
  • HPLC-MS Analysis : Detect byproducts (e.g., over-oxidized derivatives) that reduce yields. Adjust oxidizing agents (e.g., NaIO₄ vs. H₂O₂) to suppress side reactions .

  • Cross-Validation : Reproduce literature protocols with controlled reagent purity (≥95%) to isolate reproducibility issues .

How is the compound’s stability assessed under varying storage conditions?

Q. Advanced Research Focus

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via:

    ConditionDegradation Products
    Acidic (pH 3)Ring-opened thiols
    Oxidative (H₂O₂)Sulfoxide derivatives
  • LC-MS Stability Metrics :

    Time (weeks)Purity (%)
    099.5
    495.2
  • Recommendations : Store under argon at −20°C in amber vials .

What strategies enhance enantiomeric purity for chiral derivatives?

Q. Advanced Research Focus

  • Chiral Chromatography : Use Chiralpak IA/IB columns with heptane/ethanol eluents (ee > 98%) .
  • Asymmetric Catalysis : Employ Ru-BINAP complexes to induce stereocenter formation during cyclization .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) .

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